Cas no 74316-52-2 (8-methylquinoline-5-carboxylic acid)

8-methylquinoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Quinolinecarboxylicacid, 8-methyl-
- 8-Methylquinoline-5-carboxylicacid
- 5-Quinolinecarboxylicacid,8-methyl-(9CI)
- 8-methylquinoline-5-carboxylic acid
- DTXSID20513743
- EN300-345733
- 74316-52-2
- SCHEMBL3901228
- AKOS000132129
- SB67960
- QJXFWYXZXLRASZ-UHFFFAOYSA-N
- 8-methyl-5-quinolinecarboxylic acid
-
- MDL: MFCD09048602
- インチ: InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H,13,14)
- InChIKey: QJXFWYXZXLRASZ-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
計算された属性
- せいみつぶんしりょう: 187.063328530g/mol
- どういたいしつりょう: 187.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 50.2Ų
8-methylquinoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223662-5g |
8-Methylquinoline-5-carboxylic acid |
74316-52-2 | 95% | 5g |
$1255 | 2023-01-02 | |
Enamine | EN300-345733-0.1g |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 95.0% | 0.1g |
$140.0 | 2025-03-18 | |
Enamine | EN300-345733-2.5g |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 95.0% | 2.5g |
$978.0 | 2025-03-18 | |
Alichem | A189009585-1g |
8-Methylquinoline-5-carboxylic acid |
74316-52-2 | 95% | 1g |
$438.00 | 2023-09-01 | |
Enamine | EN300-345733-0.05g |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 95.0% | 0.05g |
$94.0 | 2025-03-18 | |
Enamine | EN300-345733-0.25g |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 95.0% | 0.25g |
$200.0 | 2025-03-18 | |
Enamine | EN300-345733-1.0g |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 95.0% | 1.0g |
$499.0 | 2025-03-18 | |
Enamine | EN300-345733-5g |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 5g |
$1448.0 | 2023-09-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536991-5g |
8-Methylquinoline-5-carboxylic acid |
74316-52-2 | 98% | 5g |
¥21019.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9262-100mg |
8-methylquinoline-5-carboxylic acid |
74316-52-2 | 95% | 100mg |
¥914.0 | 2024-04-17 |
8-methylquinoline-5-carboxylic acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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9. Book reviews
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
8-methylquinoline-5-carboxylic acidに関する追加情報
5-Quinolinecarboxylic Acid, 8-Methyl- (CAS No: 74316-52-2)
5-Quinolinecarboxylic acid, 8-methyl- is a heterocyclic organic compound with the CAS registry number 74316-52-2. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the carboxylic acid group at the 5-position and a methyl group at the 8-position imparts unique chemical and biological properties to this molecule, making it an interesting subject of study in various fields such as pharmaceuticals, agrochemicals, and material science.
The quinoline core of this compound is known for its aromaticity and conjugation, which contribute to its stability and reactivity. The carboxylic acid group at the 5-position introduces acidity and hydrogen bonding capabilities, while the methyl group at the 8-position adds steric bulk and potentially influences the molecule's solubility and bioavailability. These structural features make 5-Quinolinecarboxylic acid, 8-methyl- a versatile building block for synthesizing more complex molecules with tailored functionalities.
Recent studies have highlighted the potential of 5-Quinolinecarboxylic acid, 8-methyl- as a precursor for drug development. Researchers have explored its role in designing inhibitors for various enzymes, including kinases and proteases, which are implicated in diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
In addition to its pharmaceutical applications, 5-Quinolinecarboxylic acid, 8-methyl- has shown promise in agrochemical research. Scientists have investigated its potential as a herbicide or fungicide by modifying its structure to enhance selectivity and efficacy. A report in *Pest Management Science* highlighted that certain analogs of this compound displayed significant activity against pathogenic fungi, suggesting its utility in crop protection.
The synthesis of 5-Quinolinecarboxylic acid, 8-methyl- typically involves multi-step organic reactions, often starting from quinoline derivatives or intermediates like o-nitrobenzaldehyde or aniline derivatives. Modern synthetic strategies emphasize sustainability and efficiency, with researchers exploring catalytic methods and green chemistry approaches to minimize environmental impact.
From a materials science perspective, the quinoline moiety in 5-Quinolinecarboxylic acid, 8-methyl- has been utilized in designing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties like high surface area and tunable porosity, making them suitable for applications in gas storage, catalysis, and sensing technologies.
Furthermore, computational studies have played a pivotal role in understanding the electronic properties and reactivity of 5-Quinolinecarboxylic acid, 8-methyl-. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and π-electron distribution, aiding in the design of more efficient derivatives for specific applications.
In conclusion, 5-Quinolinecarboxylic acid, 8-methyl-, CAS No:74316-52-2, is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in medicine, agriculture, and materials science.
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